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Compound of Interest

5-(4-Bromophenyl)furan-2-
Compound Name:
carbaldehyde

cat. No.: B1330911

Audience: Researchers, scientists, and drug development professionals.
Introduction

5-(4-Bromophenyl)furan-2-carbaldehyde is a versatile heterocyclic building block in
medicinal chemistry and organic synthesis.[1] Its structure is characterized by three key
reactive components: the furan ring, a reactive aldehyde group, and a bromophenyl
substituent. This uniqgue combination of functional groups allows for a wide range of chemical
modifications, making it an excellent starting material for the synthesis of diverse molecular
scaffolds with potential therapeutic applications.[1] The aldehyde group is a versatile handle for
forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensation
and reductive amination, while the bromine atom on the phenyl ring serves as a key functional
group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura
coupling.[1][2]

The furan nucleus itself is a common motif in numerous biologically active compounds,
contributing to interactions with various biological targets and influencing the pharmacological
profile of drug candidates.[1] Research has primarily focused on synthesizing derivatives of 5-
(4-Bromophenyl)furan-2-carbaldehyde for evaluation as anticancer and antimicrobial agents.

[2]3]
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Key Therapeutic Applications and Derivative
Classes

The core structure of 5-(4-Bromophenyl)furan-2-carbaldehyde serves as a scaffold for
generating several classes of biologically active compounds.

o Schiff Bases: The aldehyde functionality readily undergoes condensation with various
primary amines to form Schiff bases (imines). These derivatives have been extensively
studied for their wide spectrum of biological activities, including antimicrobial and anticancer
properties.[4][5][6]

e Chalcones: Through Claisen-Schmidt condensation with substituted ketones, chalcone
derivatives can be synthesized. Chalcones are well-known precursors for various flavonoids
and possess significant biological activities, particularly as antibacterial agents.[7]

o Pyrazole Derivatives: Reaction with hydrazine and its derivatives yields pyrazoles, a class of
N-heterocycles found in several approved drugs. Pyrazole-containing compounds exhibit a
broad range of pharmacological effects, including anti-inflammatory, analgesic, and
anticancer activities.[8][9][10]

o Biaryl Derivatives (via Suzuki-Miyaura Coupling): The bromophenyl moiety is an ideal handle
for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl
and heteroaryl groups, creating complex biaryl structures that can be optimized for specific
biological targets. This approach has been successfully used to develop potent antibacterial
agents.[2]

Data Presentation: Biological Activity of Derivatives

The following tables summarize quantitative data for biological activities of compounds derived
from structures closely related to 5-(4-Bromophenyl)furan-2-carbaldehyde.

Table 1: Antibacterial Activity of N-(Aryl)furan-2-carboxamide Derivatives These compounds
were synthesized from an N-(4-bromophenyl)furan-2-carboxamide precursor via Suzuki-
Miyaura coupling.
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Compound Substituted Target MBC
) MIC (pg/mL) Reference

ID Aryl Group Organism (ng/mL)

5a Phenyl A. baumannii 128 256 [2]
4-

5b A. baumannii 64 128 [2]
Methylphenyl
4-

5c Methoxyphen  A. baumannii 32 64 [2]
vl
4- ,

5d A. baumannii 128 256 [2]
Fluorophenyl
4-

5e A. baumannii 64 128 [2]
Chlorophenyl
4-

5f (Trifluorometh A, baumannii 32 64 [2]
yl)phenyl
Naphthalen- -

59 A. baumannii 16 32 [2]
2-yl

5h Thiophen-3-yl  A. baumannii 128 256 [2]

5i Pyridin-3-yl A. baumannii 64 128 [2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Tubulin Polymerization Inhibitory Activity of 5-(4-chlorophenyl)furan Derivatives These
compounds are structural analogs where bromine is replaced by chlorine.
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R Group on % Inhibition at

Compound ID IC50 (uM) Reference
Chalcone 10 yM

2a 4-Methoxyphenyl  89.1 1.1 [11]
3,4,5-

2b Trimethoxypheny  93.4 0.9 [11]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base from 5-(4-

Bromophenyl)furan-2-carbaldehyde and a substituted aniline.

Materials:

e 5-(4-Bromophenyl)furan-2-carbaldehyde

Substituted aniline (e.g., 4-methoxyaniline)

Ethanol (absolute)

Glacial acetic acid (catalytic amount)

Round-bottom flask with reflux condenser

Magnetic stirrer and hotplate

Thin Layer Chromatography (TLC) plate (silica gel)

Filtration apparatus

Procedure:
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» Dissolve 5-(4-Bromophenyl)furan-2-carbaldehyde (1.0 eq.) in a minimal amount of
absolute ethanol in a round-bottom flask.

e Add an equimolar amount (1.0 eq.) of the substituted aniline to the solution.
e Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

 Attach the reflux condenser and heat the mixture to reflux (approximately 78°C) with
continuous stirring.

» Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile
phase). The reaction is typically complete within 2-4 hours.

e Once the reaction is complete, cool the flask to room temperature.

« If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms,
reduce the solvent volume under reduced pressure to induce crystallization.

o Wash the collected solid with a small amount of cold ethanol to remove any unreacted
starting materials.

» Dry the purified Schiff base product in a vacuum oven.

o Characterize the final product using spectroscopic methods (*H NMR, 3C NMR, FT-IR) and
mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details a method for modifying the bromophenyl group, using the procedure for
synthesizing N-(aryl)furan-2-carboxamide derivatives as a template.[2]

Materials:

* 5-(4-Bromophenyl)furan-2-carbaldehyde derivative (e.g., a protected aldehyde or a
downstream product) (1.0 eq.)

 Arylboronic acid (1.1 eq.)
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o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4] (catalyst, ~3-5 mol%)
¢ Potassium phosphate (KsPOa4) (base, 1.0 eq.)

e 1,4-Dioxane

o Water

» Schlenk flask or similar reaction vessel for inert atmosphere

e Argon or Nitrogen gas supply

Procedure:

e Add the 5-(4-Bromophenyl)furan-2-carbaldehyde derivative and the Pd(PPhs)a catalyst to
a Schlenk flask.

o Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three
times.

e Add 1,4-dioxane to the flask under the inert atmosphere and stir the mixture for 30 minutes
at room temperature.

e Add the arylboronic acid, KsPOa base, and a small amount of water (e.g., 0.5 mL for a ~0.5
mmol scale reaction).

» Heat the reaction mixture to reflux (approximately 100°C) under the inert atmosphere for 8-
18 hours.

o Monitor the reaction progress by TLC.
e Upon completion, cool the reaction mixture to room temperature.
 Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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 Purify the crude product by flash column chromatography on silica gel.

o Characterize the final biaryl product by spectroscopic methods.

Protocol 3: MTT Assay for Cytotoxicity

This protocol provides a standard method for evaluating the in vitro anticancer activity of
synthesized compounds against a cancer cell line.

Materials:

Cancer cell line (e.g., HeLa, A549)
o Complete growth medium (e.g., DMEM with 10% FBS)
e Synthesized compounds dissolved in DMSO (stock solution)

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5
mg/mL in PBS)

¢ Dimethyl sulfoxide (DMSOQO)

o 96-well microtiter plates

e CO:z2 incubator (37°C, 5% CO2)
e Microplate reader

Procedure:

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
growth medium.

 Incubate the plate for 24 hours at 37°C in a 5% CO:2 incubator to allow for cell attachment.

o Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock
solution. The final DMSO concentration in the wells should be non-toxic (e.g., <0.5%).
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After 24 hours, remove the old medium and add 100 pL of the medium containing the
different concentrations of the test compounds to the wells. Include wells with untreated cells
(negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

Incubate the plate for another 48-72 hours.

After the incubation period, add 20 pL of MTT solution to each well and incubate for 3-4
hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC50
value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations
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Caption: Synthetic workflow for creating diverse bioactive compounds from 5-(4-

Bromophenyl)furan-2-carbaldehyde.
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Caption: Potential mechanisms of action for derivatives of 5-(4-Bromophenyl)furan-2-
carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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